![molecular formula C12H11ClN2O B15359917 [3-(2-Chloro-5-methylpyrimidin-4-yl)phenyl]methanol](/img/structure/B15359917.png)
[3-(2-Chloro-5-methylpyrimidin-4-yl)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(2-Chloro-5-methylpyrimidin-4-yl)phenyl]methanol is a chemical compound characterized by its unique structure, which includes a phenyl ring substituted with a methanol group and a pyrimidinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Chloro-5-methylpyrimidin-4-yl)phenyl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-methylpyrimidin-4-yl and phenylmethanol as starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, including specific temperatures, pressures, and catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps to remove any impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions: [3-(2-Chloro-5-methylpyrimidin-4-yl)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents to the phenyl ring or pyrimidinyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Aplicaciones Científicas De Investigación
[3-(2-Chloro-5-methylpyrimidin-4-yl)phenyl]methanol has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be employed in biological studies to investigate its interactions with biological molecules and pathways.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceuticals.
Industry: It is used in the production of materials, chemicals, and other industrial products.
Mecanismo De Acción
The mechanism by which [3-(2-Chloro-5-methylpyrimidin-4-yl)phenyl]methanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to biological responses and potential therapeutic effects.
Comparación Con Compuestos Similares
Comparison with Similar Compounds: [3-(2-Chloro-5-methylpyrimidin-4-yl)phenyl]methanol can be compared with other similar compounds, such as:
2,5-Dichloro-N-(2-(isopropylthio)phenyl)pyrimidin-4-amine: This compound has a similar pyrimidinyl group but differs in the substituents on the phenyl ring.
5-Bromo-2-chloro-N-(2-fluoro-5-nitrophenyl)pyrimidin-4-amine: This compound features different halogen substituents on the phenyl ring.
Propiedades
Fórmula molecular |
C12H11ClN2O |
|---|---|
Peso molecular |
234.68 g/mol |
Nombre IUPAC |
[3-(2-chloro-5-methylpyrimidin-4-yl)phenyl]methanol |
InChI |
InChI=1S/C12H11ClN2O/c1-8-6-14-12(13)15-11(8)10-4-2-3-9(5-10)7-16/h2-6,16H,7H2,1H3 |
Clave InChI |
QGOOYQZKAGQOPT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(N=C1C2=CC=CC(=C2)CO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



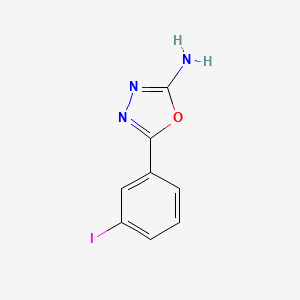
![(2,4-Dichlorophenyl)-[1-(2-methylpropyl)indazol-5-yl]methanone](/img/structure/B15359856.png)

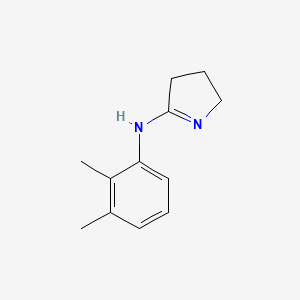

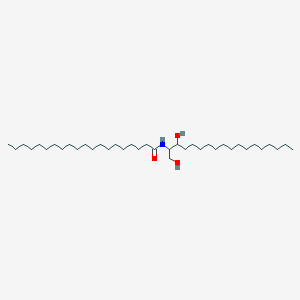
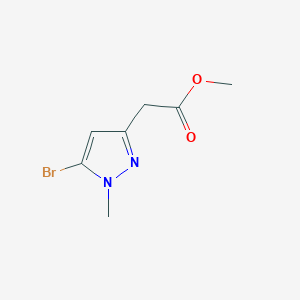
![2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-amino-3-methylpentanoate](/img/structure/B15359900.png)
![(4-Chlorothieno[3,2-c]pyridin-2-yl)methanamine](/img/structure/B15359907.png)
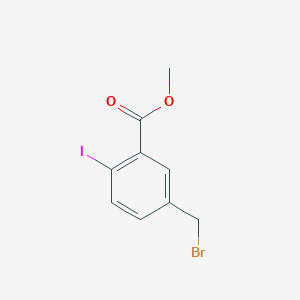
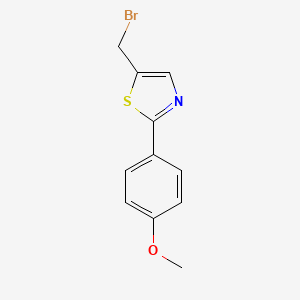
![6-Oxo-5,7-dihydropyrrolo[2,3-D]pyrimidine-2-sulfonic acid](/img/structure/B15359914.png)

